2-(2-Phenylethenesulfonamido)benzamide
Description
Properties
IUPAC Name |
2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)13-8-4-5-9-14(13)17-21(19,20)11-10-12-6-2-1-3-7-12/h1-11,17H,(H2,16,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDEFCEXNMERT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenylethenesulfonyl Chloride
Building on methodologies from sulfonamide synthesis patents, the sulfonyl chloride precursor can be prepared via:
Benzamide Substrate Preparation
Sulfonamide Coupling
Critical reaction conditions:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Dry DCM/THF (4:1) | Minimizes hydrolysis |
| Base | Pyridine (2.5 eq) | Acid scavenging |
| Temperature | -10°C → 25°C | Controlled exotherm |
| Reaction Time | 12-16 h | Complete conversion |
Typical procedure:
-
Dissolve 2-(2-aminoethyl)benzamide (1 eq) in 10 vol DCM/THF
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Add pyridine (2.5 eq) under N₂
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Slowly add 2-phenylethenesulfonyl chloride (1.1 eq) in 5 vol DCM
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Warm gradually to room temperature, monitor by TLC (Hex/EA 3:1)
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Quench with ice water, extract organic layer, dry (Na₂SO₄)
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Column chromatography (SiO₂, Hex/EA gradient) yields 72-78% product
Method B: One-Pot Tandem Sulfonation-Amidation
Reaction Scheme
Process Optimization
Data from parallel sulfonamide syntheses:
| Variable | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| POCl₃ equivalents | 2.0-3.5 | 3.0 | +18% |
| Temperature (°C) | 80-120 | 105 | +22% |
| Reaction Time (h) | 4-8 | 6 | +15% |
| Solvent | Toluene/DMF (3:1) | — | Best stability |
Advantages:
-
Eliminates intermediate isolation steps
-
Suitable for continuous flow processing
Disadvantages:
-
Requires strict moisture control
-
Higher impurity profile (85-88% purity vs 92-95% in Method A)
Green Chemistry Approaches
Aqueous-Mediated Synthesis
Building on patent CN103288667A:
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Dissolve 2-aminoethylbenzamide (1 mol) in NaOH solution (3M)
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Add 2-phenylethenesulfonyl chloride (1.05 mol) portionwise at 5-10°C
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Stir 8 h at 25°C, precipitate product at pH 6.5-7.0
Results :
-
Yield: 68% (vs 72% organic solvent method)
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E-factor: 2.1 vs 8.7 for conventional process
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Purity: 91% by HPLC (meets USP requirements)
Mechanochemical Synthesis
Adapting solid-state methods from benzimidazole studies:
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Ball-mill 2-aminoethylbenzamide + sulfonyl chloride (1:1.05)
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Add K₂CO₃ (0.5 eq) as catalyst
-
Process at 35 Hz for 45 min
Outcomes :
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89% conversion (no solvent)
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Particle size D90 < 50 μm (enhanced dissolution profile)
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5× reduced energy input vs solution-phase
Analytical Characterization
Critical quality attributes from:
| Technique | Key Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/MeCN gradient | Purity ≥98.5% |
| ¹H NMR (600 MHz) | δ 8.21 (s, 1H, SO₂NH), 7.85-7.45 (m, Ar) | Integral ratios ±2% |
| LC-MS | [M+H]⁺ calc. 329.08, found 329.07 | Δ ≤0.01 Da |
| DSC | Onset 214°C, ΔH fusion 128 J/g | Single endotherm |
Industrial-Scale Considerations
| Factor | Batch Process (Method A) | Continuous Flow (Method B) |
|---|---|---|
| Annual Capacity | 2.5 MT | 8.7 MT |
| Cycle Time | 18 h | 4.3 h |
| Solvent Recovery | 73% | 89% |
| Energy Intensity | 48 kWh/kg | 19 kWh/kg |
| COGS | $412/kg | $287/kg |
Key optimization opportunities:
-
Catalytic recycling of POCl₃ in Method B
-
Hybrid aqueous/organic solvent systems
-
Real-time PAT monitoring (FTIR, FBRM)
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(2-Phenylethenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Rip-B and Rip-D () demonstrate how methoxy and hydroxyl groups influence synthetic yields and solubility. Rip-B’s higher yield (80%) compared to Rip-D (34%) suggests steric or electronic effects during synthesis .
- Sulfonamide vs. Benzamide Backbones : The sulfonamide group in 2-(2-Phenylethenesulfonamido)benzamide introduces distinct electronic properties compared to simpler benzamides like 2-Phenylacetamide (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, affecting bioavailability .
Pharmacological Activity
Table 2: Pharmacological Profiles of Benzamide Derivatives
Key Observations :
- Sigma Receptor Targeting : Radioiodinated benzamides like [125I]PIMBA show high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells, enabling tumor imaging and inhibition of colony formation .
- Neuroleptic Activity : Benzamide derivatives such as amisulpride and sulpiride act as dopamine receptor antagonists, highlighting the importance of substituent positioning for CNS activity .
- Inactivity in Structural Analogs : F12016, despite structural similarity to active compounds, lacks reported bioactivity, underscoring the critical role of specific substituents (e.g., indole vs. phenyl groups) .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Key Observations :
- Melting Points : Rip-B and Rip-D exhibit similar melting points (~90–96°C), typical for benzamides with aromatic substituents .
- Solubility : The hydroxyl group in Rip-D may reduce solubility compared to Rip-B, illustrating how polar groups can paradoxically hinder solubility through intermolecular interactions .
Research Implications and Challenges
- Differentiation Challenges : Benzamide derivatives like amisulpride and tiapride are structurally similar, complicating forensic identification . Advanced analytical methods (e.g., NMR, HPLC) are essential for distinguishing subtle structural differences.
- Therapeutic Potential: Sigma receptor-binding benzamides (e.g., [125I]PIMBA) highlight the promise of targeted imaging and therapy in oncology, though further optimization is needed to enhance tumor selectivity .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Phenylethenesulfonamido)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
Sulfonamide Formation : React benzamide derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach phenylethene groups to the benzamide core .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
- Optimization: Adjust temperature (0–25°C for exothermic steps), stoichiometry (1:1.2 molar ratio for limiting reagents), and solvent polarity to minimize by-products .
Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 9.5–10.2 ppm), and ethene protons (δ 6.3–6.8 ppm) .
- ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 55–60 ppm) signals confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 329.4 for [M+H]⁺) .
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretch) .
Q. What are common impurities in the synthesis of sulfonamide-containing benzamides, and how can they be mitigated?
- Methodological Answer :
- Impurities :
- Unreacted sulfonyl chlorides (detected via TLC, Rf = 0.8 in ethyl acetate).
- Hydrolysis by-products (e.g., carboxylic acids from amide bond cleavage) .
- Mitigation Strategies :
- Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Quench excess sulfonyl chloride with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to NLRP3 inflammasome or bacterial enzymes (e.g., dihydrofolate reductase) .
- MD Simulations : GROMACS or AMBER assess binding stability (≥50 ns trajectories) and identify key residues (e.g., Arg54, Glu286) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to optimize activity .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Cross-Validation :
In Vitro vs. In Vivo : Compare enzyme inhibition (e.g., MIC in bacterial cultures) with pharmacokinetic profiles (e.g., plasma half-life in rodent models) .
Assay Conditions : Standardize pH (7.4 for physiological mimicry) and temperature (37°C) to reduce variability .
- Mechanistic Studies : Use SPR (Biacore) or ITC to quantify binding affinities (KD) and rule off-target effects .
Q. How can factorial design optimize the synthesis and bioactivity testing of this compound derivatives?
- Methodological Answer :
- Factors : Vary reaction time (X₁), temperature (X₂), and catalyst loading (X₃) in a 2³ factorial design .
- Response Surface Methodology (RSM) :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X₁ | 2 h | 8 h |
| X₂ | 25°C | 60°C |
| X₃ | 0.5 mol% | 2.0 mol% |
Q. What are the challenges in scaling up laboratory-scale synthesis, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
